2-Methyl-4-amino-5-(1-methylethyl)phenol
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Overview
Description
WC2031, also known as Doxycycline hyclate, is a member of the tetracycline class of antibiotics. It is a broad-spectrum metalloproteinase inhibitor with oral activity. Doxycycline hyclate is known for its antibacterial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline hyclate is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves the selective hydroxylation and subsequent reduction of oxytetracycline to form doxycycline. The final step involves the formation of the hyclate salt by reacting doxycycline with hydrochloric acid and ethanol .
Industrial Production Methods
Industrial production of doxycycline hyclate involves large-scale fermentation of Streptomyces species to produce oxytetracycline, followed by chemical modification to obtain doxycycline. The hyclate salt is then formed through crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Doxycycline hyclate undergoes various chemical reactions, including:
Oxidation: Doxycycline can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the doxycycline molecule.
Substitution: Substitution reactions can occur at specific positions on the doxycycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified doxycycline derivatives with altered biological activities .
Scientific Research Applications
Doxycycline hyclate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Used in the development of new antibiotics and metalloproteinase inhibitors
Mechanism of Action
Doxycycline hyclate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. Additionally, doxycycline hyclate inhibits metalloproteinases, which play a role in tissue remodeling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Doxycycline hyclate is unique due to its broad-spectrum activity and dual role as an antibiotic and metalloproteinase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .
Properties
IUPAC Name |
4-amino-2-methyl-5-propan-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPDVFBOMXJRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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